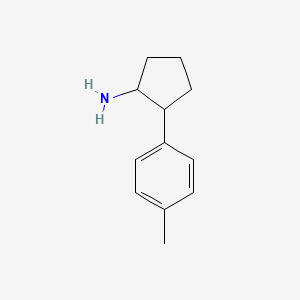

2-(4-Methylphenyl)cyclopentan-1-amine

Description

2-(4-Methylphenyl)cyclopentan-1-amine is a cyclopentane-based primary amine with a 4-methylphenyl substituent at the C2 position. Its molecular formula is C₁₂H₁₅N, with a calculated molecular weight of 173.26 g/mol (based on stoichiometry). The compound is listed in commercial catalogs with a purity of 95% and an identifier EN300-313674 . The 4-methylphenyl group confers moderate lipophilicity, making it suitable for applications requiring balanced solubility and permeability.

Properties

IUPAC Name |

2-(4-methylphenyl)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11-12H,2-4,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLKKCBXVXGQSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCC2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 4-methylphenylmagnesium bromide, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) for the hydrogenation step.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

2-(4-Methylphenyl)cyclopentan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with target proteins, influencing their activity. The aromatic ring may also participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(4-Methylphenyl)cyclopentan-1-amine and its analogs:

Key Observations:

Steric Effects: The 4-isopropyl group in 1-(4-Isopropylphenyl)cyclopentan-1-amine introduces bulkiness, which may hinder interactions in sterically sensitive environments . Polarity: The aminomethyl group in 2-(Aminomethyl)cyclopentan-1-amine adds polarity, improving aqueous solubility but reducing lipid membrane permeability .

Molecular Weight :

- The trifluoromethyl analog (229.25 g/mol ) and hydrochloride salt (232.15 g/mol ) have higher molecular weights due to halogenation/salt formation, impacting pharmacokinetic properties .

Positional Isomerism :

- The 1-substituted isomer (1-(4-Isopropylphenyl)cyclopentan-1-amine ) differs in spatial orientation, which could alter biological activity or synthetic accessibility .

Biological Activity

2-(4-Methylphenyl)cyclopentan-1-amine, a cyclopentane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for its antimicrobial and anti-inflammatory properties, as well as its interactions with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The chemical structure of this compound consists of a cyclopentane ring substituted with a 4-methylphenyl group. This unique configuration allows for various interactions at the molecular level, potentially influencing its biological activity.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with target proteins, while the aromatic ring may engage in π-π interactions, modulating the compound's effects on biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, which are common clinical pathogens .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been evaluated for anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in biological models.

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties of the compound.

- Method : In vitro assays were conducted against a panel of bacterial strains.

- Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Pseudomonas aeruginosa.

-

Study on Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory potential using a murine model.

- Method : Administration of the compound was followed by measurement of inflammatory markers.

- Results : A significant reduction in tumor necrosis factor-alpha (TNF-α) levels was observed, indicating anti-inflammatory activity.

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored in animal models. Studies indicate that it has favorable absorption characteristics, with a half-life suitable for therapeutic applications. The compound's bioavailability is currently under investigation to optimize its use in clinical settings .

Research Findings Summary

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus and Pseudomonas aeruginosa |

| Anti-inflammatory | Reduces TNF-α levels in murine models |

| Pharmacokinetics | Favorable absorption; ongoing studies on bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.